molecular formula C4Cl3NOS B3053902 3,4-Dichloroisothiazole-5-carbonyl chloride CAS No. 56914-82-0

3,4-Dichloroisothiazole-5-carbonyl chloride

Cat. No.: B3053902
CAS No.: 56914-82-0
M. Wt: 216.5 g/mol
InChI Key: MSSXWKAJMRSAGF-UHFFFAOYSA-N
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Description

3,4-Dichloroisothiazole-5-carbonyl chloride is an organic compound belonging to the class of isothiazoles It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the isothiazole ring and a carbonyl chloride group at the 5th position

Scientific Research Applications

3,4-Dichloroisothiazole-5-carbonyl chloride has diverse applications in scientific research:

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the production of other compounds, such as isotianil

Mode of Action

It is known that this compound can undergo reactions with various nucleophiles, such as ammonia, heterocyclic and aromatic amines, and functionally substituted alcohols and phenols . This suggests that it may interact with its targets through nucleophilic addition or substitution reactions.

Biochemical Pathways

It is known that this compound is used as an intermediate in the synthesis of other compounds, such as isotianil , which are known to have fungicidal activity . This suggests that it may affect biochemical pathways related to fungal growth and development.

Pharmacokinetics

It is known that this compound has a predicted boiling point of 1662±400 °C and a predicted density of 1767±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that this compound is used as an intermediate in the synthesis of other compounds, such as isotianil , which are known to have fungicidal activity . This suggests that it may have antifungal effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 3,4-Dichloroisothiazole-5-carbonyl chloride may be influenced by various environmental factors. For instance, it is known that this compound should be stored under inert gas (nitrogen or Argon) at 2-8°C This suggests that it may be sensitive to oxygen and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride typically involves the chlorination of isothiazole derivatives. One common method includes the reaction of 3,4-dichloroisothiazole-5-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloroisothiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Water: For hydrolysis reactions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloroisothiazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its carboxylic acid and carboxamide counterparts. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl3NOS/c5-1-2(4(7)9)10-8-3(1)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXWKAJMRSAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1Cl)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261985
Record name 3,4-Dichloro-5-isothiazolecarbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56914-82-0
Record name 3,4-Dichloro-5-isothiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56914-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloroisothiazole-5-carbonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-5-isothiazolecarbonyl chloride
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Record name 3,4-dichloroisothiazole-5-carbonyl chloride
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Synthesis routes and methods I

Procedure details

At room temperature, 146 g (1.23 mol) of thionyl chloride are added dropwise with stirring over a period of 5 minutes to 8.92 g (0.045 mol) of 3,4-dichloro-isothiazole-5-carboxylic acid. Four drops of dimethylformamide are then added and the reaction mixture is heated under reflux for one hour. The reaction mixture is subsequently cooled to room temperature and concentrated under reduced pressure. In this manner, 12.19 g of 3,4-dichloro-isothiazole-5-carbonyl chloride are obtained in the form of an orange oil.
Quantity
146 g
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Reaction Step One
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0.045 mol
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0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

After thionyl chloride (10 ml) had been added to 3,4-dichloro-5-isothiazole-carboxylic acid (1.28 g), the mixture was refluxed by heating for 2 hours. The excess of thionylchloride was then distilled off under reduced pressure, and 3,4-dichloro-5-isothiazolecarboxylic acid chloride was obtained.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloroisothiazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3,4-Dichloroisothiazole-5-carbonyl chloride

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